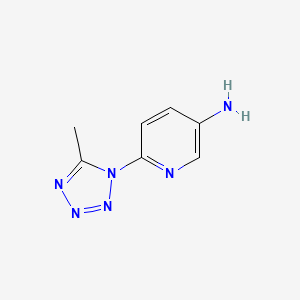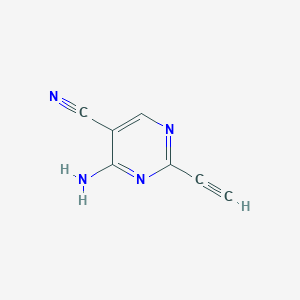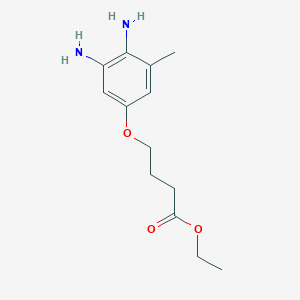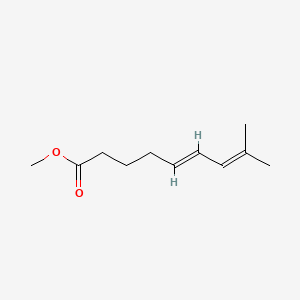![molecular formula C19H22O4 B13856366 (1R,2R,5R,8R,9S,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid](/img/structure/B13856366.png)
(1R,2R,5R,8R,9S,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Didehydro Gibberellin A9 is a compound belonging to the gibberellin family, which are diterpenoid plant hormones. These hormones play a crucial role in regulating various aspects of plant growth and development, including stem elongation, germination, and flowering . 2,3-Didehydro Gibberellin A9 is specifically obtained by the formal dehydrogenation across the 2,3-position of gibberellin A9 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Didehydro Gibberellin A9 typically involves the dehydrogenation of gibberellin A9. This process can be achieved through various chemical reactions that introduce a double bond between the 2 and 3 positions of the gibberellin A9 molecule .
Industrial Production Methods: While specific industrial production methods for 2,3-Didehydro Gibberellin A9 are not extensively documented, the general approach involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Didehydro Gibberellin A9 can undergo several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
2,3-Didehydro Gibberellin A9 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and transformation of gibberellins.
Biology: Investigated for its role in plant growth regulation and development.
Industry: Utilized in agricultural practices to enhance crop yield and quality
Wirkmechanismus
The mechanism of action of 2,3-Didehydro Gibberellin A9 involves its interaction with specific receptors and signaling pathways in plants. It binds to gibberellin receptors, triggering a cascade of molecular events that lead to the activation of transcription factors and subsequent changes in gene expression. This results in various physiological responses, such as stem elongation and seed germination .
Vergleich Mit ähnlichen Verbindungen
- Gibberellin A9
- Gibberellin A3 (Gibberellic Acid)
- Gibberellin A1
Comparison: 2,3-Didehydro Gibberellin A9 is unique due to the presence of a double bond between the 2 and 3 positions, which distinguishes it from other gibberellins. This structural difference can influence its biological activity and reactivity in chemical reactions .
Eigenschaften
Molekularformel |
C19H22O4 |
|---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
(1R,2R,5R,8R,9S,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid |
InChI |
InChI=1S/C19H22O4/c1-10-8-18-9-11(10)4-5-12(18)19-7-3-6-17(2,16(22)23-19)14(19)13(18)15(20)21/h3,6,11-14H,1,4-5,7-9H2,2H3,(H,20,21)/t11-,12-,13-,14?,17-,18+,19-/m1/s1 |
InChI-Schlüssel |
NJHXRWOUQCGQAV-XBKNDEFHSA-N |
Isomerische SMILES |
C[C@@]12C=CC[C@@]3(C1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)O)OC2=O |
Kanonische SMILES |
CC12C=CCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


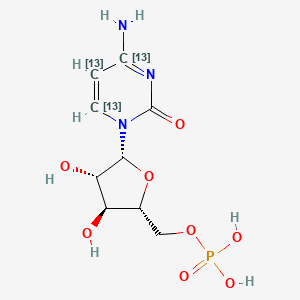

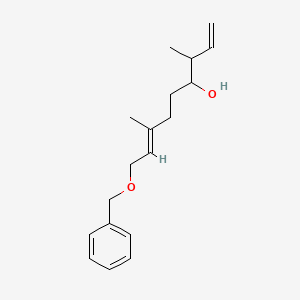
![Benzyl 2-(Benzyloxy)-4'-(N-(methoxymethyl)-N-(pyridin-2-yl)sulfamoyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13856297.png)
![4-amino-N-[1-(4-hydroxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13856305.png)
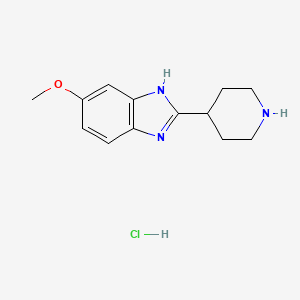
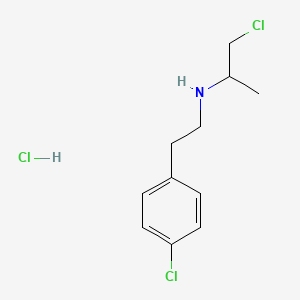
![4-chloro-6-phenyl-2-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13856315.png)


